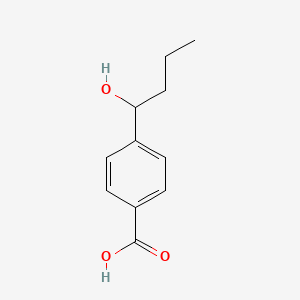
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol. It is primarily used in research settings and is known for its unique structure, which includes a nitropyridine group attached to a cyclohexenol ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol typically involves the reduction of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. The process includes the following steps:
Starting Material: 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone.
Solvent: Ethanol (EtOH).
Catalyst: Cerium(III) chloride heptahydrate (CeCl3-7H2O).
Reducing Agent: Sodium borohydride (NaBH4).
The reaction is carried out at 0°C for 2 hours, followed by quenching with water, extraction with ethyl acetate (EtOAc), and drying with sodium sulfate (Na2SO4). The final product is obtained with a yield of 91%.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Reduction: As described in the synthesis, the compound is formed by the reduction of its ketone precursor.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Substitution: The nitro group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: this compound.
Oxidation: 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The specific mechanism of action for 5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is not well-documented. its effects are likely related to the presence of the nitro group, which can participate in redox reactions and interact with biological molecules. The molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone: The ketone precursor of the compound.
3-Nitropyridine: A simpler nitroaromatic compound.
Cyclohexenol: The parent alcohol without the nitroaromatic group.
Uniqueness
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is unique due to its combination of a cyclohexenol ring with a nitropyridine group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H14N2O3/c1-8-4-9(6-10(15)5-8)11-2-3-13-7-12(11)14(16)17/h2-3,6-8,10,15H,4-5H2,1H3 |
InChI-Schlüssel |
ZNLXEBMYIFPFSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C=C(C1)C2=C(C=NC=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopentyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8525997.png)




![Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate](/img/structure/B8526035.png)






